1-[(4-methoxyphenyl)sulfonyl]-N-propyl-3-piperidinecarboxamide
Overview
Description
1-[(4-methoxyphenyl)sulfonyl]-N-propyl-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C16H24N2O4S and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.14567842 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Applications
Selective Serotonin Receptor Agonists
Compounds structurally related to 1-[(4-methoxyphenyl)sulfonyl]-N-propyl-3-piperidinecarboxamide have been synthesized and evaluated for their effects on gastrointestinal motility, acting as selective serotonin 4 receptor agonists. These compounds demonstrate potential as novel prokinetic agents with reduced side effects, improving gastric emptying and defecation in preclinical models (Sonda et al., 2004).
Antineoplastic Agents
The crystal structure and molecular conformation of a solvated derivative of 1-[(4-methoxyphenyl)sulfonyl]-5-oxo-pyrrolidine-2-carboxamide have been studied, highlighting its potential as an antineoplastic agent. Its structural analysis provides insights into its biological activity and potential applications in cancer therapy (Banerjee et al., 2002).
Organic Chemistry and Synthesis
Synthesis of Piperidine Derivatives
A method for synthesizing N-acylaminoalkyl sulfones from N-acyl-α-amino acids or N-alkylamides has been developed, showcasing the versatility of related compounds in organic synthesis. This approach provides a new pathway for creating functionalized sulfones, which are valuable intermediates in pharmaceutical and agrochemical industries (Adamek et al., 2014).
Anticancer Agent Synthesis
Novel phenylaminosulfanyl-1,4-naphthoquinone derivatives have been synthesized and evaluated for their cytotoxic activity against several human cancer cell lines. Compounds with structures related to this compound showed potent cytotoxic activity, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).
Materials Science
Proton Exchange Membranes
Comb-shaped poly(arylene ether sulfone)s, incorporating sulfonated side-chain grafting units, have been developed for use as proton exchange membranes in fuel cells. This research indicates the potential of sulfonated compounds in enhancing the performance of materials for energy applications (Kim et al., 2008).
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-propylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-10-17-16(19)13-5-4-11-18(12-13)23(20,21)15-8-6-14(22-2)7-9-15/h6-9,13H,3-5,10-12H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVKIHKCHKMXKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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